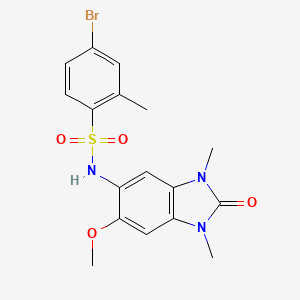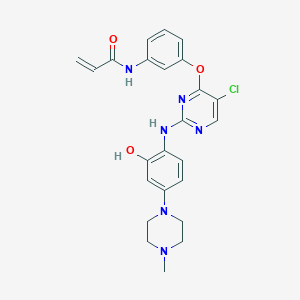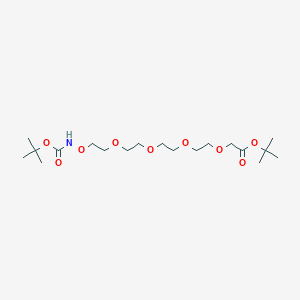
APC-200
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
APC-200 has demonstrated the ability to inhibit reactive oxygen species (ROS) formation specifically in prostate cancer cells and thereby blocks inflammation and androgen induced oxidative stress. Whereas acute inflammation is important for host defense, chronic inflammation contributes to tumor growth, progression to castrate resistant tumors and metastatic progression. In animal studies conducted to date, APC-200 was not only an excellent inhibitor of chronic inflammation, but also significantly delayed prostate cancer progression and increased survival in animal disease models. APC-200 is being developed as an orally administered drug and is in late-stage preclinical development.
Applications De Recherche Scientifique
Application of Gamma Controller in PP Plant
- A study by Sinopec Shanghai (2007) discussed the application of an APC project in a 200kt/a PP plant using the ASPEN gamma controller APOLLO. This research addressed the technical challenges and results of implementing the APC project in petrochemical production. It also highlighted the key technical features of ASPEN APOLLO and its software package (Sinopec Shanghai, 2007).
Wind Power and Active Power Control
- Research conducted by Ela et al. (2014) examined how wind power contributing to active power control (APC) can benefit total power system economics, reliability, and security. This study, involving power system simulations and field tests, focused on various control methods in wind turbines and their impact on the power system (Ela et al., 2014).
APC Architecture in Semiconductor Manufacturing
- A paper by Funk, Lally, and Sundararajan (2002) discussed leveraging a common Advanced Process Control (APC) architecture in semiconductor manufacturing. This research focused on how APC architecture can be used in 200mm and 300mm etch equipment to enhance productivity and process control (Funk, Lally, & Sundararajan, 2002).
Activated Protein C and Inflammation
- A study by White et al. (2000) explored the effects of Activated Protein C (APC) on inflammation, particularly its role in inhibiting tumor necrosis factor α (TNF-α) production and the activation of nuclear factor κB (NF‐κB) in monocytes. This research provides insights into the molecular mechanisms of APC in controlling inflammatory responses (White et al., 2000).
APC in Argon Plasma Coagulation
- Goulet et al. (2007) evaluated argon plasma coagulation (APC) in an in vivo porcine model, focusing on the depth and area of APC-induced injury during colonoscopy. This research contributes to understanding the clinical applications and effects of APC in medical procedures (Goulet et al., 2007).
Harmonic Suppression and Power Compensation
- Luo et al. (2009) proposed a combined system of static Var compensator (SVC) and active power filter (APF) for power factor correction, voltage stability, and harmonic suppression. This study provides insights into the application of APC technologies in electrical engineering (Luo et al., 2009).
Propriétés
Nom du produit |
APC-200 |
|---|---|
Nom IUPAC |
NONE |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>5 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
APC200; APC-200; APC 200. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





